![molecular formula C17H14ClN3O2S2 B2396125 2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 2034617-20-2](/img/structure/B2396125.png)
2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H13ClF3N3O2S2. It has an average mass of 459.893 Da and a mono-isotopic mass of 459.008972 Da .
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has been reported in the literature. For example, a series of imidazo[2,1-b]thiazole adamantylthioureas was synthesized by reaction of the methylsulfanylethylamines with 1-adamantylisothiocyanate . Another synthesis involved the reaction of ethyl 2-chloro- and 4-bromoacetoacetate with imidazoline-2-thiol to give derivatives of 5,6-dihydroimidazo[2,1-b]thiazole .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have demonstrated significant antimicrobial potential . These compounds can inhibit the growth of various types of bacteria and other microorganisms, making them valuable in the development of new antimicrobial drugs .
Antitumor Potential
Compounds containing the imidazole moiety have shown promise in the field of oncology . They have been found to suppress the growth of various types of cancer cells, including kidney cancer cells . This makes them potential candidates for the development of new anticancer drugs .
Anti-inflammatory Activity
Imidazole derivatives have also been found to exhibit anti-inflammatory activity . This means they could potentially be used in the treatment of conditions characterized by inflammation .
Antidiabetic Activity
Some imidazole derivatives have demonstrated antidiabetic activity . This suggests that they could be used in the development of drugs for the treatment of diabetes .
Antiviral Activity
Imidazole-containing compounds have shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antioxidant Activity
These compounds have also demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This suggests that they could be used in the treatment of infections caused by amoebae and helminths .
Antifungal Activity
Finally, these compounds have demonstrated antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Compounds containing the imidazole moiety have been reported to exhibit a broad range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in water and other polar solvents can affect its distribution and bioavailability . .
properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c18-13-6-2-4-8-16(13)25(22,23)20-14-7-3-1-5-12(14)15-11-21-9-10-24-17(21)19-15/h1-8,11,20H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVHGSOZJOECEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide |
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